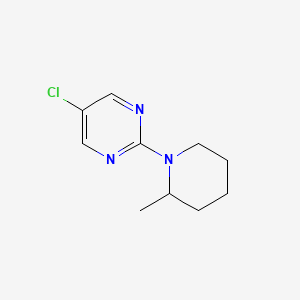

5-氯-2-(2-甲基哌啶-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

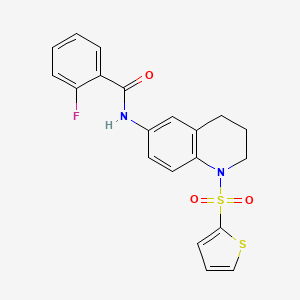

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules. It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . This compound can be catalyzed with copper, which is responsible for its unique reactivity .

Synthesis Analysis

The synthesis of this molecule has been shown to be efficient in organic chemistry . A flask was charged with 57% HI (48 ml) and then cooled to 0°C in an ice-salt mixture. Dichloropyrimidine (6 g) was added to the mixture. After 4h, the obtained yellow suspension was treated carefully with K2CO3 solution (32 g, 60 ml), and the pale yellow solid was collected by filtration. The solid was washed with water and dried to give compound 5-Chloro-2-iodopyrimidine .Chemical Reactions Analysis

Pyrimidines, including 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine include a boiling point of 316.6±34.0 °C, a density of 2.187±0.06 g/cm3, and a pKa of -2.56±0.22 . It is slightly soluble in water and sensitive to light .科学研究应用

Medicinal Chemistry

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is a powerful chemical compound utilized in diverse scientific investigations. Its multifaceted nature enables extensive research applications, revolutionizing the field with its unique properties and potential breakthroughs.

Methods of Application

This compound is used in the design of privileged structures in medicinal chemistry . To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized .

Catalysts in Chemical Reactions

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier for the reaction to occur .

Methods of Application

This compound is used in the synthesis of other chemical compounds. It is added to the reaction mixture, where it participates in the reaction but is not consumed .

Results or Outcomes

The use of “5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” as a catalyst can lead to more efficient chemical reactions, with higher yields and fewer by-products .

Inhibition of CDK2 in Cancer Treatment

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” has been used in the synthesis of novel CDK2 inhibitors, which are potential cancer treatments .

Methods of Application

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

CombiPhos Catalysts

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is used in the production of CombiPhos Catalysts . These catalysts are used in a variety of chemical reactions, including those in the pharmaceutical and petrochemical industries .

Methods of Application

The compound is used in the synthesis of the catalysts. The exact procedures and parameters can vary depending on the specific reaction that the catalyst is being used for .

Results or Outcomes

The use of these catalysts can improve the efficiency of chemical reactions, leading to higher yields and fewer by-products .

Synthesis of Pyridine Derivatives

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is used in the synthesis of pyridine derivatives . These compounds have a wide range of applications, including in the development of new pharmaceuticals .

Methods of Application

The compound is used as a starting material in the synthesis of the pyridine derivatives. The exact procedures and parameters can vary depending on the specific derivative being synthesized .

Results or Outcomes

The synthesis of these derivatives can lead to the development of new drugs with potential therapeutic applications .

安全和危害

The safety data sheet for a similar compound, 2-Chloro-5-methylpyrimidine, indicates that it is a combustible liquid that causes skin and eye irritation. It is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye/face protection .

属性

IUPAC Name |

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRACGGHJRLENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)

![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-4-yl)ethanone](/img/structure/B2857319.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)

![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)